NPEC-caged-(S)-3,5-DHPG
Description
The Role of Caged Compounds in Optochemical Neurobiology
A cornerstone of spatiotemporally controlled neuropharmacology is the use of "caged compounds." These are biologically active molecules that have been chemically modified with a photolabile protecting group (PPG), rendering them temporarily inert. nih.govwikipedia.org This "cage" can be removed by exposure to light of a specific wavelength, a process known as photolysis or uncaging. nih.gov This light-triggered activation allows researchers to release neurotransmitters, signaling molecules, or drugs with high spatial and temporal resolution. nih.gov
Caged compounds are invaluable in optochemical neurobiology because they allow for the precise control over the concentration of a bioactive substance at a target site, such as a single synapse or even a dendritic spine. nih.govresearchgate.net This technique can be used to study a wide range of biological processes, from the kinetics of receptor activation to the mechanisms of synaptic plasticity. nih.gov The development of various caging groups with different photophysical properties has expanded the toolkit available to neuroscientists, enabling more complex experimental designs, including multi-color uncaging experiments. nih.govresearchgate.net
Overview of NPEC-caged-(S)-3,5-DHPG as a Photolabile Neurotransmitter Precursor
This compound is a specific type of caged compound designed for the study of glutamate (B1630785) signaling. In this compound, the potent and selective group I metabotropic glutamate receptor (mGluR) agonist, (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), is rendered inactive by the attachment of a 1-(2-nitrophenyl)ethyl (NPE) caging group, specifically the nitrophenylethoxycarbonyl (NPEC) moiety. nih.govcaymanchem.comtocris.comnih.gov
(S)-3,5-DHPG is a well-characterized agonist for mGluR1 and mGluR5 receptors, which are involved in a variety of neuronal processes, including synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). nih.govwikipedia.org By caging (S)-3,5-DHPG with the NPEC group, researchers can apply the inert compound to a neural preparation and then, using a focused beam of UV light, release the active (S)-3,5-DHPG at a specific time and location. This allows for the precise activation of group I mGluRs, enabling detailed investigation of their role in synaptic function.
The NPEC caging group is a derivative of the o-nitrobenzyl class of photolabile protecting groups. sonar.chmdpi.com These groups are known for their efficient photolysis upon UV irradiation. biosyn.com The photolysis of NPEC-caged compounds proceeds rapidly, allowing for the quick release of the active molecule, which is crucial for mimicking the fast kinetics of synaptic transmission. frontiersin.org
Key Properties of this compound and its Constituents
| Compound/Group | Chemical Name | Role | Key Features |
| (S)-3,5-DHPG | (S)-α-Amino-3,5-dihydroxy-benzeneacetic acid | Group I mGluR Agonist | Selective agonist for mGluR1 and mGluR5. caymanchem.commedchemexpress.com Involved in synaptic plasticity. nih.gov |
| NPEC | 1-(2-Nitrophenyl)ethoxycarbonyl | Photolabile Protecting Group | A type of o-nitrobenzyl cage that is cleaved by UV light. sonar.chmdpi.com |
| This compound | N/A | Caged Neurotransmitter Precursor | Inert precursor that releases (S)-3,5-DHPG upon photolysis. Allows for spatiotemporal control of group I mGluR activation. |
Historical Context of Caged Glutamate Receptor Agonists in Synaptic Research
The development of caged glutamate receptor agonists has been instrumental in advancing our understanding of synaptic function. The story of glutamatergic transmission itself was a gradual one, with the role of glutamate as the primary excitatory neurotransmitter in the central nervous system being established over several decades starting in the 1950s. nih.gov
Early research in the 1970s led to the classification of glutamate receptors into different subtypes based on their sensitivity to specific agonists like N-methyl-D-aspartate (NMDA), quisqualate (later known as AMPA), and kainate. nih.gov This pharmacological dissection of glutamate receptor subtypes was a critical step, but researchers still needed a way to activate these receptors with the precision necessary to study individual synapses.
The advent of caged compounds provided this capability. The first caged versions of glutamate allowed for its release in a spatially and temporally controlled manner, which was a significant breakthrough. jneurosci.orgfrontiersin.org These tools enabled researchers to map the distribution of glutamate receptors on the surface of neurons and to investigate their role in synaptic transmission with unprecedented detail.
Over the years, a variety of caged glutamate agonists have been synthesized, each with improved properties such as faster release kinetics, higher quantum yields (a measure of the efficiency of the uncaging reaction), and reduced biological activity of the cage itself. frontiersin.org The development of compounds like MNI-caged glutamate and, subsequently, NPEC-caged ligands, represented further refinements in this technology. nih.gov These second-generation caged compounds offered greater specificity and fewer off-target effects, allowing for even more precise investigations into the complex world of synaptic signaling. nih.gov The ability to selectively activate specific subtypes of glutamate receptors, as is the case with this compound for group I mGluRs, is a direct result of this ongoing effort to develop more sophisticated optochemical tools.
Properties
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O8/c1-9(13-4-2-3-5-14(13)19(25)26)27-17(24)18-15(16(22)23)10-6-11(20)8-12(21)7-10/h2-9,15,20-21H,1H3,(H,18,24)(H,22,23)/t9?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFXPXTSTVUDN-POGJTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=CC(=C2)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](C2=CC(=CC(=C2)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photochemical Uncaging Characteristics of Npec Caged S 3,5 Dhpg
Principles of 1-(2-nitrophenyl)ethyl (NPEC) Caging Chemistry
The 1-(2-nitrophenyl)ethyl (NPEC) group is a member of the larger family of o-nitrobenzyl photoremovable protecting groups. The fundamental principle of its chemistry lies in a light-induced intramolecular rearrangement. Upon absorption of a photon, typically in the near-ultraviolet range, the o-nitrobenzyl moiety is excited. This excitation leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group.
This initial photochemical step results in the formation of a transient aci-nitro intermediate. This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond between the benzylic carbon and the protected molecule, in this case, the carboxyl group of (S)-3,5-DHPG. The final products of this reaction are the free (S)-3,5-DHPG, a proton, and 2-nitrosoacetophenone. This process effectively "uncages" the bioactive molecule, allowing it to interact with its biological target.
Photorelease Kinetics and Efficiency under Ultraviolet Illumination
The speed and efficiency of the photorelease process are critical parameters for a caged compound, as they determine its suitability for studying rapid biological events.
The NPEC caging group is known for its efficient photolysis upon near-UV illumination. However, its photorelease kinetics are considered relatively slow compared to some other commonly used caging groups. The "dark" rate of photolysis for NPEC-caged compounds is on the order of 10-20 s⁻¹ at a physiological pH of 7.4. tocris.com This is in contrast to caging groups like CNB (4-carboxy-5-nitrobenzyl), which exhibit faster uncaging rates. thermofisher.com
| Caging Group | Relative Uncaging Rate | Relative Photolysis Quantum Yield |
| CNB | ++++ | +++++ |
| NPE | +++ | +++ |
| DMNPE | +++ | +++ |
Data sourced from Thermo Fisher Scientific. thermofisher.com The rating scale is from + (Poor response) to +++++ (Optimal response).
The uncaging speed of NPEC-caged-(S)-3,5-DHPG has important implications for its application in studying mGluR dynamics. The release rate of approximately 10-20 s⁻¹ (a half-life of roughly 35-70 milliseconds) is well-suited for investigating many cellular processes mediated by group I mGluRs, such as the induction of long-term depression (LTD) or long-term potentiation (LTP), which occur over seconds to minutes. frontiersin.orgnih.gov
However, for studying very rapid receptor kinetics, such as the fast activation and desensitization of ionotropic glutamate (B1630785) receptors which can occur on a sub-millisecond to millisecond timescale, the slower release from the NPEC cage might be a limiting factor. researchgate.net In such cases, the photolysis rate itself could become the rate-limiting step in the observed biological response. nih.gov
Spectral Properties for Controlled Photoactivation
The spectral properties of a caged compound dictate the wavelength of light required for its activation. NPEC-caged compounds are typically activated by light in the near-UV region of the electromagnetic spectrum. For instance, NPEC-caged-(S)-AMPA is suitable for near-UV uncaging and has a molar extinction coefficient (ε) of 660 M⁻¹cm⁻¹ at 347 nm. tocris.com This allows for the use of common light sources, such as mercury arc lamps or lasers, that emit in this range.
The relatively low molar extinction coefficient means that at higher concentrations, light penetration through the sample may be more uniform, reducing the "inner filter" effect where the molecules at the surface absorb most of the light. nih.gov The absorption spectrum of NPEC-caged compounds is sufficiently distinct from the visible spectrum, which is advantageous for experiments that involve simultaneous fluorescence imaging of cellular processes.
| Property | Value (for NPEC-caged-(S)-AMPA) |
| Activation Wavelength | Near-UV (~347 nm) |
| Molar Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.64 |
Data for the similar compound NPEC-caged-(S)-AMPA. tocris.com
Stability of the Caged Compound in Biological Milieu
A crucial characteristic of any caged compound is its stability in the absence of light. The caged molecule must remain inert and not spontaneously hydrolyze or be degraded by enzymes before photoactivation. The NPEC caging group confers excellent stability to the caged molecule. NPEC-caged compounds are notably stable against hydrolysis in aqueous solutions at physiological pH. tocris.com This is a significant advantage over some other caging strategies that may be more susceptible to spontaneous breakdown in a biological environment. This stability ensures that the concentration of the caged compound remains constant throughout the experiment until the moment of photoactivation, leading to more reliable and reproducible results.
Molecular and Cellular Mechanisms of S 3,5 Dhpg Release and Receptor Activation
Selective Agonism at Group I Metabotropic Glutamate (B1630785) Receptors (mGluRs)
(S)-3,5-DHPG is widely recognized as the first selective agonist for Group I metabotropic glutamate receptors (mGluRs), with its agonist activity residing exclusively in the S-isomer. nih.govresearchgate.net This group of G-protein coupled receptors (GPCRs) consists of two subtypes: mGluR1 and mGluR5. nih.gov These receptors are coupled to Gq/11 proteins and play a pivotal role in modulating neuronal excitability and synaptic transmission. nih.gov Activation of Group I mGluRs by (S)-3,5-DHPG initiates a cascade of intracellular events that are fundamental to various physiological processes in the central nervous system. nih.gov
While (S)-3,5-DHPG activates both mGluR1 and mGluR5, research indicates a differential affinity and potency for these two subtypes. nih.govjneurosci.orgresearchgate.net Some studies report that (S)-3,5-DHPG acts as a weak but selective agonist, with binding affinity (Ki) values of 0.9 μM for mGluR1a and 3.9 μM for mGluR5a, suggesting a higher affinity for mGluR1a. medchemexpress.com Conversely, other functional assays measuring the half-maximal effective concentration (EC50) have reported values of 6.6 µM for mGluR1 and 2 µM for mGluR5, indicating a higher potency at mGluR5. hellobio.com These differences may arise from the various expression systems and experimental conditions used in the studies. Some evidence also suggests that (S)-3,5-DHPG may function as a partial agonist at both mGluR1a and mGluR5a in neurons and astrocytes. nih.govresearchgate.net This differential activation is critical, as the two receptor subtypes can mediate distinct physiological effects. nih.govjneurosci.org For instance, in CA1 hippocampal neurons, the depolarization and increase in intracellular calcium induced by DHPG are primarily mediated by mGluR1, whereas the suppression of the Ca2+-activated potassium current (IAHP) is mediated by mGluR5. jneurosci.org
| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50) |
|---|---|---|
| mGluR1 / mGluR1a | 0.9 µM medchemexpress.com | 6.6 µM hellobio.com |
| mGluR5 / mGluR5a | 3.9 µM medchemexpress.com | 2 µM hellobio.com |
The utility of (S)-3,5-DHPG as a pharmacological tool is rooted in its high selectivity for Group I mGluRs over other glutamate receptor families. Studies have shown that it has significantly lower potency at Group II and Group III mGluRs. For example, the EC50 value for mGluR3 (a Group II receptor) is 106 µM, and it is greater than 1000 µM for mGluR2, mGluR4, mGluR7, and mGluR8 receptors (Group II and III). hellobio.com This demonstrates a clear selectivity for Group I subtypes. While highly selective, it has been reported that under certain experimental conditions, (S)-3,5-DHPG may interact with N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor. nih.govresearchgate.net
| Receptor Group | Receptor Subtype | Potency (EC50) |
|---|---|---|
| Group I | mGluR1 | 6.6 µM hellobio.com |
| mGluR5 | 2 µM hellobio.com | |
| Group II | mGluR2 | >1000 µM hellobio.com |
| mGluR3 | 106 µM hellobio.com | |
| Group III | mGluR4 | >1000 µM hellobio.com |
| mGluR7 | >1000 µM hellobio.com | |
| mGluR8 | >1000 µM hellobio.com |
Intracellular Signal Transduction Pathways Following mGluR Activation
The activation of Group I mGluRs by (S)-3,5-DHPG triggers canonical Gαq-protein signaling, leading to the modulation of several key intracellular second messenger systems.
A primary consequence of Group I mGluR activation is the stimulation of phospholipase C (PLC). medchemexpress.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). (S)-3,5-DHPG robustly stimulates this pathway. nih.gov Studies have demonstrated that (S)-3,5-DHPG induces a dose-dependent increase in phosphoinositide hydrolysis in both adult and neonatal hippocampal tissue. nih.govresearchgate.net This effect is particularly pronounced in the hippocampus, where a 3- to 5-fold increase in inositol phosphate accumulation has been observed, with significant but smaller increases also seen in the cerebellum, striatum, and frontal cortex. nih.gov
The IP3 generated from phosphoinositide hydrolysis diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. researchgate.net Consequently, (S)-3,5-DHPG is a potent inducer of intracellular Ca2+ elevation. nih.govresearchgate.net This response can manifest as oscillations in intracellular Ca2+ concentration. nih.gov
The regulation of calcium dynamics by (S)-3,5-DHPG involves both mGluR1 and mGluR5 and is complex. In hippocampal neurons, the DHPG-induced increase in intracellular Ca2+ is largely suppressed by mGluR1-selective antagonists. jneurosci.org In other systems, DHPG-induced Ca2+ oscillations were blocked by an mGluR5 antagonist. nih.gov This suggests that both receptors contribute to calcium signaling, with their relative roles potentially varying by brain region and neuronal type. Furthermore, the calcium signal is not solely dependent on release from internal stores; it also relies on the influx of extracellular Ca2+, as removing external calcium can strongly depress the DHPG-induced calcium elevation. nih.govresearchgate.net
While not the primary pathway for Group I mGluRs, (S)-3,5-DHPG activation can significantly influence cyclic adenosine monophosphate (cAMP) signaling. nih.gov Cyclic AMP is a ubiquitous second messenger produced by the enzyme adenylyl cyclase. The effect of (S)-3,5-DHPG on cAMP levels is notably dependent on developmental stage. In adult tissues, (S)-3,5-DHPG inhibits stimulated cAMP levels. nih.govresearchgate.net In contrast, in neonatal tissues, it enhances cAMP levels. nih.govresearchgate.net This bidirectional modulation highlights the complex cross-talk between the Gαq pathway and the Gαs/Gαi pathways that directly regulate adenylyl cyclase.
Receptor Localization and Signaling Microdomains
The spatial arrangement of metabotropic glutamate receptors (mGluRs) within the synaptic and extrasynaptic landscape is a critical determinant of their activation and downstream signaling. Unlike ionotropic glutamate receptors that are typically concentrated within the postsynaptic density, group I mGluRs, including mGluR1 and mGluR5, are predominantly found in the perisynaptic region, forming a signaling microdomain that shapes the cellular response to glutamate.
Perisynaptic Receptor Distribution and Functional Consequences
Group I mGluRs are strategically positioned in a perisynaptic annulus, a ring-like area surrounding the postsynaptic density of excitatory synapses. nih.govencyclopedia.pub This localization has been consistently observed in various brain regions, including the hippocampus and subthalamic nucleus. nih.govemory.edu Electron microscopy studies have demonstrated that mGluR1 and mGluR5 are concentrated at the edges of both asymmetric and symmetric postsynaptic specializations. emory.edu This perisynaptic clustering is not random; it is a highly organized feature of glutamatergic synapses that has profound functional implications. nih.gov
The perisynaptic location of these receptors means they are not immediately activated by the low concentrations of glutamate released during baseline synaptic transmission. Instead, their activation typically requires higher frequency or repetitive stimulation, leading to glutamate spillover from the synaptic cleft. nih.gov This spatial segregation allows for a differential response to varying patterns of synaptic activity. While low-frequency transmission primarily activates ionotropic receptors within the synapse, high-frequency firing engages the perisynaptic mGluRs, leading to a distinct and often longer-lasting modulation of neuronal function. nih.gov
The functional consequences of activating these perisynaptic mGluRs are diverse and significant. They play crucial roles in modulating neuronal excitability, synaptic transmission, and plasticity. encyclopedia.pubfrontiersin.org Activation of group I mGluRs can lead to cell depolarization and an increase in neuronal excitability. frontiersin.orgresearchgate.net This is achieved through the modulation of various ion channels, including the opening of transient receptor potential canonical (TRPC) channels and the inhibition of potassium channels. mdpi.com Furthermore, their activation is integral to the induction of long-term synaptic plasticity, such as long-term depression (LTD). frontiersin.org This precise spatial arrangement allows for a sophisticated level of synaptic modulation, where the pattern of neuronal activity dictates the specific combination of ionotropic and metabotropic receptor activation, thereby fine-tuning the synaptic output.
| Receptor Subtype | Typical Localization | Key Functional Consequences of Activation |
| mGluR1 | Perisynaptic annulus of dendrites and dendritic spines. nih.govencyclopedia.pub | Modulation of neuronal excitability, induction of synaptic plasticity (LTD/LTP), regulation of ion channel activity. frontiersin.orgmdpi.com |
| mGluR5 | Perisynaptic annulus of dendrites and dendritic spines. nih.govencyclopedia.pub | Initiation of intracellular calcium release, modulation of synaptic plasticity, interaction with scaffolding proteins like Homer. encyclopedia.pubnih.gov |
| AMPA Receptors | Postsynaptic density. | Fast excitatory synaptic transmission. |
| NMDA Receptors | Postsynaptic density. | Calcium influx, induction of synaptic plasticity. |
Astroglial mGluR Activation and Calcium Responses
Astrocytes, now recognized as active participants in synaptic function, also express group I mGluRs, particularly mGluR5. nih.gov These receptors are strategically located on astrocytic processes that ensheath synapses, positioning them to detect and respond to neuronal activity and glutamate spillover. The activation of these astroglial mGluRs is a key mechanism for neuron-astrocyte communication and triggers significant downstream signaling cascades within the astrocyte, most notably the generation of intracellular calcium (Ca²⁺) elevations. nih.gov
The application of (S)-3,5-DHPG, a selective group I mGluR agonist, reliably evokes Ca²⁺ responses in astrocytes. researchgate.net These responses are primarily mediated by the activation of mGluR5, which couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol 1,4,5-trisphosphate (IP₃). frontiersin.org IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from internal stores. nih.gov
Studies have shown that DHPG-induced calcium activity in astrocytes can be blocked by specific mGluR5 antagonists, confirming the central role of this receptor subtype. researchgate.net The characteristics of these calcium responses can vary, with some studies reporting that a significant percentage of astrocytes respond to DHPG application with robust increases in intracellular Ca²⁺. researchgate.net For instance, in some experimental preparations, focal application of DHPG was found to elicit calcium responses in a large proportion of astrocytes. researchgate.net These astrocytic Ca²⁺ signals are not merely passive responses; they are thought to be crucial for the release of gliotransmitters, which can, in turn, modulate neuronal activity and synaptic transmission, highlighting a dynamic feedback loop between neurons and astrocytes. elifesciences.org
| Experimental Condition | Astrocyte Response | Key Findings |
| Application of (S)-3,5-DHPG | Increased intracellular Ca²⁺. researchgate.net | Demonstrates functional expression of group I mGluRs on astrocytes. |
| DHPG + mGluR5 antagonist (e.g., MPEP) | Blockade of Ca²⁺ response. researchgate.net | Confirms the primary role of mGluR5 in mediating the astroglial Ca²⁺ signal. |
| High-frequency neuronal stimulation | Glutamate spillover leading to astroglial mGluR activation and Ca²⁺ signals. nih.gov | Illustrates a physiological mechanism for neuron-astrocyte communication. |
Applications in Neuroscientific Research Paradigms
Elucidation of Synaptic Plasticity Mechanisms
The activation of group I mGluRs by (S)-3,5-DHPG is known to induce multiple forms of synaptic plasticity, including long-term depression (LTD) and the modulation of long-term potentiation (LTP). The use of NPEC-caged-(S)-3,5-DHPG offers the potential to dissect the specific roles of mGluRs at individual synapses or dendritic compartments in these processes.
(S)-3,5-DHPG-induced LTD is a widely studied form of synaptic plasticity. While many studies have characterized this phenomenon using bath application of the agonist, the use of this compound would allow for synapse-specific induction of LTD, providing a more nuanced understanding of its underlying mechanisms.
Table 1: Key Proteins Implicated in (S)-3,5-DHPG-Induced Postsynaptic LTD
| Protein Category | Specific Proteins | Putative Role in LTD |
| Scaffolding Proteins | Homer, Shank | Link mGluRs to downstream effectors and the postsynaptic density. |
| Kinases | Protein Kinase C (PKC) | Phosphorylation of target proteins involved in receptor trafficking. |
| Endocytic Machinery | Clathrin, Dynamin | Mediate the internalization of AMPA receptors from the synaptic membrane. |
In addition to postsynaptic effects, activation of group I mGluRs can also induce a presynaptic form of LTD, characterized by a reduction in neurotransmitter release. The localized application of (S)-3,5-DHPG through the photolysis of this compound would be a powerful tool to determine if this presynaptic effect is spatially restricted to activated terminals. Currently, detailed studies employing this specific caged compound to isolate and characterize presynaptic contributions to LTD are not widely published. Research using bath application of DHPG suggests that presynaptic LTD is often associated with an increase in the paired-pulse facilitation (PPF) ratio, indicative of a decrease in the probability of neurotransmitter release.
Activation of group I mGluRs by (S)-3,5-DHPG has been shown to modulate the induction threshold for LTP, a cellular correlate of learning and memory. The precise timing of mGluR activation relative to the induction stimulus for LTP is critical. The use of this compound would allow researchers to control this timing with millisecond precision, providing valuable insights into the role of mGluRs in metaplasticity. While the concept is well-established, specific experimental data from studies using this compound to facilitate or modulate LTP are not extensively documented in peer-reviewed literature.
Depotentiation is the reversal of previously established LTP. Activation of group I mGluRs with (S)-3,5-DHPG can induce depotentiation. The ability to apply (S)-3,5-DHPG to specific synapses at precise times after LTP induction using this compound would be a significant advantage in understanding the temporal window and spatial domain over which depotentiation can occur. However, there is a scarcity of published research that has specifically employed this compound for this purpose.
Induction and Expression of Long-Term Depression (LTD)
Analysis of Synaptic Transmission and Neuromodulation
Table 2: Research Findings on (S)-3,5-DHPG Effects on Synaptic Transmission (General)
| Parameter | Observed Effect of (S)-3,5-DHPG | Potential Mechanism |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Biphasic (initial depression followed by potentiation in some cases) | Modulation of presynaptic release probability and/or postsynaptic receptor sensitivity. |
| Paired-Pulse Facilitation (PPF) | Often increased | Decrease in presynaptic release probability. |
| Miniature EPSC (mEPSC) Frequency | Often decreased | Presynaptic inhibition of spontaneous neurotransmitter release. |
| Miniature EPSC (mEPSC) Amplitude | Often unchanged | Indicates a lack of direct effect on postsynaptic AMPA receptor conductance in some paradigms. |
Dissection of Pre- and Postsynaptic Contributions to Synaptic Events
A key application of this compound lies in its ability to differentiate between presynaptic and postsynaptic mechanisms of synaptic modulation. The activation of group I mGluRs by (S)-3,5-DHPG is known to induce long-term depression (LTD), a persistent reduction in synaptic strength. Research has shown that the locus of this depression, whether it originates from a decrease in neurotransmitter release from the presynaptic terminal or a reduction in the sensitivity of the postsynaptic neuron, can be dependent on the concentration of the agonist and the involvement of other receptors like the NMDA receptor.
By using this compound, researchers can selectively activate mGluRs on either the presynaptic or postsynaptic membrane and observe the immediate and long-term consequences on synaptic transmission. This targeted approach is crucial for understanding the distinct roles of presynaptic and postsynaptic mGluRs in synaptic plasticity.
Regulation of Neurotransmitter Release (e.g., Glutamate (B1630785), Dopamine)
The activation of group I mGluRs by (S)-3,5-DHPG has been shown to modulate the release of various neurotransmitters. For instance, studies have demonstrated that (S)-3,5-DHPG can potentiate the release of glutamate from nerve terminals in the mouse cerebral cortex. In contrast, it can induce a profound and long-lasting depression of synaptic dopamine (B1211576) release in the striatum. The use of this compound allows for the investigation of these modulatory effects with high temporal resolution, providing insights into the rapid signaling events that control neurotransmitter exocytosis.
Impact on Excitatory Postsynaptic Currents (EPSCs) and Potentials (EPSPs)
The effect of (S)-3,5-DHPG on excitatory postsynaptic potentials (EPSPs) and currents (EPSCs) is complex and can be dose-dependent. Low concentrations of (S)-3,5-DHPG have been observed to enhance EPSPs by increasing neurotransmitter release. Conversely, higher concentrations can lead to a decrease in EPSPs and induce LTD. This compound enables researchers to mimic these different concentration-dependent effects at specific synapses and to study the resulting changes in postsynaptic currents and potentials with high precision. This allows for a detailed characterization of how group I mGluR activation shapes the integrative properties of neurons.
Studies of Neuronal Excitability and Network Activity
Beyond its effects on individual synapses, the activation of group I mGluRs by (S)-3,5-DHPG can significantly alter the intrinsic excitability of neurons and the activity of entire neuronal networks. Studies have shown that DHPG can increase neuronal firing rates, an effect that is dependent on intracellular calcium. The photolytic release of (S)-3,5-DHPG from its NPEC-caged form can be used to locally and transiently alter the excitability of specific neurons within a network. This allows for the investigation of how changes in the firing properties of individual cells impact the collective behavior of the network, providing insights into the mechanisms of information processing and the generation of rhythmic activities. Furthermore, chronic activation of group I mGluRs with DHPG has been shown to lead to distinct refinements in neural network activity.
Probing Mechanisms of Neuronal Adaptation and Resilience
The nervous system exhibits remarkable capacities for adaptation and resilience in the face of challenges such as ischemia. Preconditioning with (S)-3,5-DHPG has been shown to elicit neuroprotective effects against subsequent ischemic insults in vitro. This suggests that the activation of group I mGluRs can trigger endogenous protective mechanisms within neurons. The use of this compound could allow for the targeted activation of these protective pathways in specific neuronal populations, providing a tool to study the molecular and cellular basis of neuronal resilience and to explore potential therapeutic strategies for neurodegenerative conditions.
Investigation of Molecular Signaling Cascades
The effects of (S)-3,5-DHPG are mediated by a cascade of intracellular signaling events that follow the activation of group I mGluRs. The precise control offered by this compound is instrumental in dissecting these complex pathways.
Activation of Protein Kinase C (PKC) Pathways
Group I mGluRs are coupled to the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC). The activation of PKC has been implicated in many of the downstream effects of (S)-3,5-DHPG, including the modulation of ion channels and the induction of synaptic plasticity. By uncaging (S)-3,5-DHPG with a flash of light, researchers can initiate this signaling cascade with high temporal precision and study the kinetics and localization of PKC activation and its subsequent phosphorylation of target proteins. This approach is critical for understanding the molecular machinery that translates receptor activation into long-lasting changes in neuronal function.
Role in Protein Synthesis-Dependent Synaptic Plasticity
The compound this compound provides researchers with a powerful tool for the spatiotemporal control of (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), a selective agonist for group I metabotropic glutamate receptors (mGluRs). This precise control is particularly valuable in the study of synaptic plasticity, the cellular mechanism underlying learning and memory. A significant application of (S)-3,5-DHPG is in the chemical induction of a form of long-term depression (LTD) at synapses, specifically in the CA1 region of the hippocampus. This DHPG-induced LTD (mGluR-LTD) is critically dependent on the rapid synthesis of new proteins.
Research has demonstrated that the induction of mGluR-LTD is blocked by the application of protein synthesis inhibitors. This form of synaptic modification requires the activation of mGluR5 and shares a common expression mechanism with protein synthesis-dependent LTD evoked by synaptic stimulation. The activation of group I mGluRs by (S)-3,5-DHPG triggers intracellular signaling cascades that lead to the translation of specific mRNAs localized at the synapse. One of the key proteins synthesized in this process is the Activity-regulated cytoskeleton-associated protein (Arc), also known as Arg3.1. The de novo synthesis of Arc/Arg3.1 is essential for the expression of mGluR-LTD.
The study of DHPG-induced, protein synthesis-dependent LTD is particularly relevant to neurodevelopmental disorders such as Fragile X syndrome (FXS). FXS is caused by the loss of the fragile X mental retardation protein (FMRP), an RNA-binding protein that regulates local protein synthesis at synapses. The "mGluR theory" of Fragile X posits that in the absence of FMRP, mGluR5-dependent protein synthesis is exaggerated, leading to enhanced LTD, which may contribute to the cognitive deficits seen in the disorder. The use of (S)-3,5-DHPG to induce mGluR-LTD in preclinical models has been instrumental in testing this theory and in the development of potential therapeutic agents that aim to correct this dysregulated synaptic plasticity.
Table 1: Effect of Protein Synthesis Inhibitors on DHPG-Induced Depotentiation
This table summarizes experimental results showing that blocking protein synthesis prevents the depotentiation (a form of synaptic weakening) induced by (S)-3,5-DHPG in the hippocampal CA1 region. Data is adapted from studies on rat hippocampal slices.
| Condition | Treatment | Post-Treatment Synaptic Strength (% of potentiated baseline) | Conclusion |
| Control | (S)-3,5-DHPG (10 μM) | 75.4 ± 3.2% | DHPG induces significant depotentiation. |
| Test 1 | Cycloheximide (60 μM) + (S)-3,5-DHPG (10 μM) | 102.1 ± 4.5% | Cycloheximide blocks DHPG-induced depotentiation. |
| Test 2 | Anisomycin (20 μM) + (S)-3,5-DHPG (10 μM) | 98.9 ± 5.1% | Anisomycin blocks DHPG-induced depotentiation. |
Modulation of MicroRNA Expression Profiles
Beyond its role in synaptic plasticity, activation of group I mGluRs by (S)-3,5-DHPG has been shown to modulate the expression of non-coding RNAs, specifically microRNAs (miRNAs), in the brain. MiRNAs are small RNA molecules that play a crucial role in regulating gene expression post-transcriptionally, influencing a wide array of cellular processes.
In a key study, researchers administered (S)-3,5-DHPG to mice and examined the expression profiles of miRNAs in the cerebral cortex at 4, 8, and 24 hours post-injection using microarray and qPCR array technologies. The results revealed that DHPG treatment induced significant changes in the expression of numerous miRNAs at each time point. The most substantial regulation of miRNA expression was observed 8 hours after the DHPG injection.
Bioinformatic analysis of the miRNAs that were significantly altered at the 8-hour mark revealed their association with signaling pathways known to be modulated by group I mGluR activity. This finding suggests that mGluR activation can initiate a cascade of gene expression changes, partly through the regulation of specific miRNA networks. This line of research indicates that some of the long-term effects of mGluR signaling may be mediated by miRNA-dependent gene silencing, adding another layer of complexity to the cellular actions of (S)-3,5-DHPG.
Table 2: Regulation of MicroRNA Expression in Mouse Cerebral Cortex 8 Hours After (S)-3,5-DHPG Administration
This table presents a selection of miRNAs that showed significant changes in expression 8 hours following treatment with (S)-3,5-DHPG, as identified by qPCR array. Data is derived from published research.
| MicroRNA | Fold Change | Regulation |
| mmu-miR-222 | 2.50 | Upregulated |
| mmu-miR-212 | 2.45 | Upregulated |
| mmu-miR-132 | 2.31 | Upregulated |
| mmu-miR-29b | 2.01 | Upregulated |
| mmu-miR-335-5p | 1.95 | Upregulated |
| mmu-miR-181a | -1.57 | Downregulated |
| mmu-miR-124 | -1.60 | Downregulated |
| mmu-miR-138 | -1.78 | Downregulated |
| mmu-miR-19b | -2.02 | Downregulated |
| mmu-let-7d | -2.25 | Downregulated |
Methodological Approaches and Experimental Design Considerations
Preparation of In Vitro Neural Tissue Models
The selection of an appropriate in vitro model is critical for investigating the complex roles of group I mGluRs in synaptic function and plasticity. Acute brain slices and dissociated cell cultures are two of the most powerful systems for such studies, each offering distinct advantages.
Acute Brain Slice Electrophysiology (e.g., Hippocampal, Cortical Slices)
The acute brain slice preparation is a cornerstone of neuroscience research as it preserves the intricate local circuitry and cytoarchitecture of the brain region of interest. frontiersin.org This makes it an ideal model for studying how the activation of mGluRs by photoreleased (S)-3,5-DHPG modulates synaptic transmission and network activity.
To maximize the viability and health of these preparations, particularly from adult animals, optimized protective recovery methods are often employed. nih.govsemanticscholar.org One such widely validated technique is the N-methyl-D-glucamine (NMDG) protective recovery method. nih.govsemanticscholar.org The process involves rapidly removing the brain and sectioning it on a vibratome in an ice-cold, carbogenated (95% O₂/5% CO₂) NMDG-based artificial cerebrospinal fluid (aCSF). The substitution of sodium with NMDG, along with the inclusion of antioxidants and other supplements, helps to minimize excitotoxicity and oxidative stress during the slicing procedure. nih.govprotocols.io Following sectioning, slices are briefly recovered in NMDG-aCSF at a physiological temperature (32–34°C) before being transferred to a standard recording aCSF for the remainder of the experiment. nih.gov
| Component | NMDG-HEPES Slicing aCSF (in mM) | HEPES Holding aCSF (in mM) | Recording aCSF (in mM) |
|---|---|---|---|
| NMDG | 92 | - | - |
| NaCl | - | 92 | 124 |
| KCl | 2.5 | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 | 1.25 |
| NaHCO₃ | 30 | 30 | 24 |
| HEPES | 20 | 20 | 5 |
| Glucose | 25 | 25 | 12.5 |
| Thiourea | 2 | 2 | - |
| Na-ascorbate | 5 | 5 | - |
| Na-pyruvate | 3 | 3 | - |
| CaCl₂·2H₂O | 0.5 | 2 | 2 |
| MgSO₄·7H₂O | 10 | 2 | 2 |
Neuronal and Astrocyte Cell Culture Systems
Dissociated cell cultures, including primary neuronal cultures and astrocyte cultures, offer a simplified system to investigate the cell-autonomous effects of group I mGluR activation. mdpi.comresearchgate.net These models are particularly useful for biochemical assays and high-resolution imaging of intracellular signaling cascades that are more challenging to perform in the more complex environment of a brain slice.
Primary neuronal cultures are typically prepared from embryonic rodent brain tissue (e.g., cortex or hippocampus). nih.govfrontiersin.org The dissected tissue is enzymatically and mechanically dissociated into a single-cell suspension and plated onto coated culture dishes. researchgate.net These neurons can be maintained for several weeks, during which they form extensive synaptic connections. frontiersin.org
Astrocyte cultures are often prepared from early postnatal brain tissue. Following dissociation, mixed glial cultures are established, and astrocytes are later isolated through methods such as differential adhesion or immunopanning. nih.gov These purified astrocyte cultures are invaluable for studying gliotransmission and astrocytic calcium signaling. ipp.pt It is well-established that astrocytes respond to the application of (S)-3,5-DHPG with elevations in intracellular calcium, a response that can be readily studied with calcium imaging techniques in these culture systems. ipp.ptnih.gov
| Cell Type | Experimental Observation | Key Finding | Reference |
|---|---|---|---|
| Cortical Neurons | Upregulation of mGluR1 expression after glutamate (B1630785) exposure. | Demonstrates activity-dependent regulation of mGluR expression. | nih.gov |
| Cultured Astrocytes | Chemical stimulation with glutamate or ATP induces Ca²⁺ elevations. | Confirms functional receptor expression and responsiveness of cultured astrocytes. | ipp.pt |
| Cortical/Glial Co-cultures | Group I mGluR activation exacerbated injury in an in vitro model. | Suggests a role for group I mGluRs in modulating neuronal injury responses. | nih.gov |
| Mouse Hippocampal Cell Line (HT-22) | Activation of mGluRs protects cells from oxidative glutamate toxicity. | Highlights a neuroprotective signaling pathway linked to group I mGluRs. | nih.gov |
Photostimulation Techniques for Targeted Neurotransmission
The utility of NPEC-caged-(S)-3,5-DHPG lies in the ability to control the release of the active agonist with light. The choice of photostimulation paradigm depends on the specific scientific question, ranging from broad activation of a neuronal population to the stimulation of receptors on a single dendritic spine.
Wide-Field Photolysis Paradigms
Wide-field photolysis involves illuminating a large area of the experimental preparation, such as a significant portion of a brain slice, with a flash of UV light. nih.govnih.gov This is typically achieved using a flash lamp or an expanded laser beam coupled to the microscope's optical path. This technique is advantageous for inducing synchronous activation of mGluRs across a population of cells, which can be useful for studying network-level phenomena like the induction of long-term depression (LTD) or the generation of synchronized oscillations. nih.gov The rapid, widespread release of (S)-3,5-DHPG allows for the precise temporal onset of mGluR activation to be correlated with changes in network activity.
Localized Laser Uncaging at Subcellular Resolution (e.g., Single Spines)
For studying the function of mGluRs at the level of individual synapses, highly localized photolysis is required. This is most commonly achieved through two-photon laser uncaging. frontiersin.orgnih.govfrontiersin.org This technique uses a tightly focused, high-power, pulsed infrared laser. nih.govnih.gov Because two-photon absorption is a nonlinear process, its probability is proportional to the square of the light intensity. nih.govfsu.edu This confines the uncaging event to a tiny, femtoliter-sized focal volume, providing true three-dimensional spatial resolution. frontiersin.orgfsu.edu
This precision allows researchers to release (S)-3,5-DHPG onto a single dendritic spine or a small dendritic segment, mimicking the localized action of synaptically released glutamate. frontiersin.org By combining two-photon uncaging with high-resolution imaging and electrophysiological recordings, it is possible to investigate the role of mGluRs in synapse-specific plasticity and dendritic integration with unparalleled detail. frontiersin.org
| Feature | Wide-Field Photolysis | Localized Laser Uncaging (Two-Photon) |
|---|---|---|
| Principle | Single-photon absorption from a broad UV light source (e.g., flash lamp). | Non-linear absorption of two infrared photons in a tiny focal volume. nih.gov |
| Spatial Resolution | Low (hundreds of microns). nih.gov | High (sub-micron, single spine). frontiersin.orgfrontiersin.org |
| Tissue Penetration | Limited due to scattering of UV light. | Deeper due to less scattering of infrared light. fsu.edu |
| Primary Application | Synchronous activation of neuronal populations; network studies. nih.gov | Stimulation of single synapses; studies of subcellular signaling and plasticity. frontiersin.org |
| Out-of-Focus Activation | Occurs along the entire light path. | Inherently confined to the focal point. frontiersin.orgnih.gov |
Electrophysiological Recording Modalities
To measure the physiological consequences of mGluR activation by uncaged (S)-3,5-DHPG, various electrophysiological techniques are employed. These methods provide high-resolution measurements of neuronal electrical activity, from the level of single ion channels to the coordinated activity of entire neuronal networks. uk.comcriver.com
The most common technique is whole-cell patch-clamp recording . nih.gov This method involves forming a tight, giga-ohm seal between a glass micropipette and the membrane of a neuron. uk.commoleculardevices.com The membrane patch is then ruptured, providing direct electrical access to the cell's interior. moleculardevices.com In voltage-clamp mode, the membrane potential is held constant, allowing for the measurement of synaptic currents, such as excitatory postsynaptic currents (EPSCs). uk.comnih.gov In current-clamp mode, the membrane current is controlled (often set to zero), and changes in the membrane potential, such as excitatory postsynaptic potentials (EPSPs) and action potentials, are recorded. moleculardevices.com This technique is ideal for assessing how mGluR activation alters a neuron's intrinsic excitability, synaptic strength, and integration of inputs. criver.com
For assessing activity at the population level, local field potential (LFP) recordings are used. wikipedia.org An electrode placed in the extracellular space records the summed electrical activity of a local population of neurons. wikipedia.orgyoutube.com The LFP signal is low-pass filtered (typically <300 Hz) to capture slower synaptic events. wikipedia.org This method is particularly useful for studying changes in synaptic strength across a population, such as in experiments on long-term potentiation (LTP) or long-term depression (LTD), and for detecting network oscillations. researchgate.netnih.gov
| Recording Modality | Mode | Primary Parameter Measured | Information Gained |
|---|---|---|---|
| Whole-Cell Patch-Clamp | Voltage-Clamp | Postsynaptic Currents (e.g., EPSCs, IPSCs) | Synaptic strength, receptor function, quantal analysis. |
| Current-Clamp | Membrane Potential (e.g., EPSPs, Action Potentials) | Neuronal excitability, integration of synaptic inputs, firing patterns. | |
| Extracellular Recording | N/A | Local Field Potentials (LFPs) | Population synaptic activity, network oscillations, long-term plasticity (LTP/LTD). wikipedia.org |
Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology is a powerful technique to investigate the effects of (S)-3,5-DHPG on individual neurons with high temporal and voltage resolution. mdpi.com This method allows for the recording of synaptic currents and potentials, providing insights into how the activation of metabotropic glutamate receptors (mGluRs) by DHPG modulates neuronal excitability and synaptic transmission.
Experimental Design: In a typical experiment, a neuron is patched with a glass micropipette containing an internal solution. This compound is then applied to the extracellular solution, often via bath application or a more localized perfusion system. The "caged" nature of the compound ensures it remains inactive until a precise moment when a flash of ultraviolet (UV) light is delivered to a specific area of the neuron, such as the dendrites or soma. This photolysis rapidly releases (S)-3,5-DHPG, allowing for the recording of the resulting physiological response.
Key Parameters and Considerations:
Concentration of this compound: The optimal concentration needs to be empirically determined to be sufficient for eliciting a response upon uncaging without having any pre-photolysis effects on the neuron.
Photostimulation: The wavelength, intensity, and duration of the UV light pulse are critical parameters. The NPEC caging group is efficiently cleaved by near-UV light. tocris.com The light pulse must be strong enough to release a sufficient concentration of (S)-3,5-DHPG but brief enough to avoid phototoxicity.
Recording Configuration: Both voltage-clamp and current-clamp recordings are valuable. Voltage-clamp is used to measure changes in synaptic currents (e.g., excitatory or inhibitory postsynaptic currents), while current-clamp is used to assess changes in membrane potential and firing patterns. For instance, upon uncaging of DHPG, an inward current can be observed in voltage-clamped Purkinje cells. researchgate.net
| Parameter | Typical Range/Value | Purpose |
| Pipette Resistance | 3-7 MΩ | To ensure a stable, low-noise recording. |
| Series Resistance | < 20 MΩ | To minimize voltage-clamp errors. |
| Holding Potential | -70 mV to -60 mV | To record excitatory currents. |
| UV Light Wavelength | ~355 nm | For efficient uncaging of NPEC compounds. tocris.com |
| Light Pulse Duration | 1-10 ms | To control the amount of uncaged compound. |
Extracellular Field Potential Recordings
Extracellular field potential recordings are used to measure the summed electrical activity of a population of neurons. nih.govspringernature.com This technique is particularly useful for studying how (S)-3,5-DHPG modulates synaptic plasticity, such as long-term depression (LTD), in various brain regions.
Experimental Design: A recording electrode is placed in the extracellular space of a brain slice, typically in a region where synaptic pathways can be electrically stimulated. A stimulating electrode is used to evoke field excitatory postsynaptic potentials (fEPSPs). After establishing a stable baseline of fEPSPs, this compound is introduced into the perfusion medium. Photolysis is then triggered to release (S)-3,5-DHPG, and the subsequent changes in the fEPSP slope and amplitude are monitored over time. Application of DHPG has been shown to induce LTD in the hippocampus. researchgate.net
Key Parameters and Considerations:
Stimulation Intensity: The stimulation intensity is typically set to elicit a fEPSP that is 30-50% of the maximal response.
Baseline Recording: A stable baseline recording of at least 20-30 minutes is crucial before uncaging to ensure the health of the slice and the stability of the synaptic responses.
Uncaging Area: The area of photostimulation should be carefully controlled to target the desired synaptic population.
Data Analysis: The slope of the fEPSP is the most common parameter analyzed as it is less susceptible to contamination by population spikes.
| Parameter | Typical Range/Value | Purpose |
| Stimulation Frequency | 0.05-0.1 Hz | To evoke stable baseline fEPSPs. |
| DHPG Concentration (uncaged) | 10-100 µM | To induce synaptic plasticity. researchgate.net |
| Recording Duration | > 60 minutes post-uncaging | To observe the induction and expression of synaptic plasticity. |
Miniature Postsynaptic Current Analysis
Miniature postsynaptic currents (mPSCs) are the result of the spontaneous release of single vesicles of neurotransmitter from the presynaptic terminal. biorxiv.orgcardiff.ac.ukbiorxiv.org Analysis of mPSCs can provide insights into whether the effects of (S)-3,5-DHPG are mediated by changes in presynaptic release probability or by alterations in postsynaptic receptor sensitivity.
Experimental Design: Whole-cell patch-clamp recordings are performed in the presence of tetrodotoxin (B1210768) (TTX) to block action potential-driven synaptic release. biorxiv.org This isolates the spontaneous, single-vesicle events. After recording a baseline period of mPSC activity, this compound is uncaged, and the subsequent changes in mPSC frequency and amplitude are analyzed. An increase in mPSC frequency would suggest a presynaptic site of action, while a change in mPSC amplitude would point to a postsynaptic mechanism.
Key Parameters and Considerations:
Pharmacological Blockers: In addition to TTX, it is often necessary to use antagonists for other neurotransmitter receptors to isolate the specific mPSCs of interest (e.g., GABAA receptor antagonists to isolate mEPSCs).
Detection Threshold: A consistent and objective threshold for detecting mPSCs is essential for accurate analysis.
Statistical Analysis: A sufficient number of events must be collected before and after uncaging to allow for robust statistical comparison of mPSC frequency and amplitude distributions.
| Parameter | Typical Analysis | Interpretation |
| mPSC Frequency | Comparison of inter-event intervals | Changes suggest a presynaptic locus of action. |
| mPSC Amplitude | Comparison of peak amplitudes | Changes suggest a postsynaptic locus of action. |
| mPSC Kinetics | Rise and decay times | Can provide information about receptor properties. |
Advanced Imaging Techniques
Intracellular Calcium Imaging (e.g., using fluorescent indicators)
Intracellular calcium imaging allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i), which is a key second messenger downstream of group I mGluR activation. nih.govmdpi.comresearchgate.netspringernature.comresearchgate.net Fluorescent calcium indicators, such as Fura-2 or Fluo-4, are used to monitor these changes. nih.govmdpi.com
Experimental Design: Neurons are loaded with a calcium indicator dye, either via the patch pipette in whole-cell recordings or through bath application of a membrane-permeant form of the dye. After establishing a baseline fluorescence level, this compound is uncaged, and the resulting changes in fluorescence are recorded using a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium. Studies have shown that DHPG application can induce an increase in intracellular calcium in neurons and astrocytes. researchgate.netresearchgate.net
Key Parameters and Considerations:
Choice of Indicator: The choice of calcium indicator depends on the desired temporal resolution and sensitivity. Ratiometric dyes like Fura-2 can provide a more quantitative measure of [Ca2+]i, while single-wavelength indicators like Fluo-4 may offer a better signal-to-noise ratio.
Phototoxicity: The excitation light for both uncaging and fluorescence imaging can be phototoxic. It is important to use the lowest possible light intensity and exposure times to minimize cell damage.
Temporal Correlation: Correlating the timing of the uncaging event with the onset of the calcium signal is crucial for establishing a causal link.
| Indicator | Excitation (nm) | Emission (nm) | Key Feature |
| Fura-2 | 340/380 | ~510 | Ratiometric, allows for quantitative [Ca2+]i measurements. springernature.com |
| Fluo-4 | ~494 | ~516 | High signal-to-noise ratio, good for detecting transient signals. |
High-Speed Time-Lapse Microscopy
High-speed time-lapse microscopy is essential for capturing the rapid spatio-temporal dynamics of cellular processes following the uncaging of this compound. This technique can be combined with calcium imaging or other fluorescent reporters to visualize events such as dendritic calcium waves or morphological changes in dendritic spines.
Experimental Design: The experimental setup is similar to that for intracellular calcium imaging, but with an emphasis on acquiring images at a high frame rate. A sensitive and fast camera is required to capture the rapid changes that can occur on the millisecond to second timescale.
Key Parameters and Considerations:
Frame Rate: The required frame rate will depend on the kinetics of the process being studied. For rapid calcium transients, frame rates of hundreds of hertz may be necessary.
Signal-to-Noise Ratio: There is often a trade-off between frame rate and signal-to-noise ratio. Image acquisition parameters need to be optimized to achieve an acceptable balance.
Spatial Resolution: The spatial resolution should be sufficient to resolve the subcellular structures of interest, such as individual dendritic spines.
Considerations for Compound Delivery and Perfusion
The method of delivery of this compound to the tissue is a critical aspect of the experimental design.
Bath Application: In this method, the caged compound is added to the artificial cerebrospinal fluid (aCSF) that continuously perfuses the brain slice. This ensures a uniform and stable concentration of the compound throughout the slice. However, it can be slow to wash in and out, and it requires a larger amount of the compound.
Puffer Application: For more spatially restricted and rapid application, a puffer pipette can be used to locally eject a small volume of a concentrated solution of the caged compound onto a specific area of interest. This is particularly useful for targeting individual neurons or even subcellular compartments.
Perfusion System: A stable and reliable perfusion system is essential for maintaining the health of the brain slice and for the controlled delivery and washout of the caged compound and other pharmacological agents. The flow rate of the perfusion should be optimized to ensure adequate oxygenation and nutrient supply without causing mechanical instability of the recording setup.
Assessment of Caging Group Interference with Endogenous Receptors (e.g., GABAergic Transmission)
A critical aspect of employing caged compounds in neuroscience research is ensuring that the caging moiety itself, in this case, the 1-(2-nitrophenyl)ethyl (NPEC) group, does not exert any biological effects prior to photolysis. The ideal caged compound should be biologically inert, acting as neither an agonist nor an antagonist at relevant endogenous receptors. nih.govresearchgate.net Interference from the caging group could confound the interpretation of experimental results, attributing effects to the uncaged molecule that are, in fact, artifacts of the caged precursor.
A significant concern in neuropharmacological studies is the potential for off-target effects at highly sensitive and ubiquitous receptor systems, such as the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and any unintended modulation of GABA receptors could have widespread consequences on neuronal excitability. Research has shown that some caged neurotransmitters can act as antagonists at ionotropic GABA-A receptors. nih.gov Therefore, rigorous assessment of the inertness of this compound at GABAergic synapses is an essential prerequisite for its use in experimental preparations.
To evaluate potential interference, a series of control experiments are typically performed. These experiments are designed to isolate and observe any effects of the caged compound independent of the photoreleased (S)-3,5-DHPG.
Experimental Approaches to Assess Caging Group Interference:
| Experimental Approach | Description | Expected Outcome for Inert Caged Compound |
| Bath application of this compound without photolysis | The caged compound is applied to the biological preparation (e.g., brain slice, cultured neurons) in the absence of UV light. Electrophysiological recordings, such as whole-cell patch-clamp, are used to monitor key parameters of GABAergic transmission, including the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) and miniature inhibitory postsynaptic currents (mIPSCs). | No significant change in the frequency, amplitude, or kinetics of sIPSCs or mIPSCs. The baseline properties of inhibitory neurotransmission should remain unaltered. |
| Evoked GABAergic transmission | In the presence of the caged compound (without photolysis), inhibitory transmission is evoked by electrical stimulation of GABAergic interneurons. The amplitude and kinetics of the evoked inhibitory postsynaptic currents (eIPSCs) are measured. | No significant change in the amplitude or decay kinetics of evoked IPSCs. This indicates that the caged compound does not interfere with presynaptic GABA release or postsynaptic GABA receptor function. |
| Direct application of GABA | The response to exogenously applied GABA is measured in the presence and absence of the this compound (without photolysis). | The current induced by the direct application of GABA should not be altered by the presence of the caged compound, confirming no direct antagonistic or allosteric modulatory effects on GABA receptors. |
While specific studies on the direct interaction of this compound with GABAergic transmission are not extensively detailed in the current body of literature, the general principle of ensuring the biological inertness of any caged compound is paramount. nih.gov The NPEC caging group has been utilized for other neuroactive compounds, and in those contexts, control experiments are similarly crucial. tocris.com
Control Experiments for Photo-Effects and Uncaged Byproducts
The process of photolysis, while precise, introduces potential confounding variables that must be carefully controlled. These include the effects of the uncaging light itself and the biological activity of the byproducts generated during the cleavage of the caging group. utdallas.edu
Photolysis of the NPEC group from (S)-3,5-DHPG is initiated by UV light, which can itself have biological effects, including phototoxicity. utdallas.edu Furthermore, the photochemical reaction releases not only the desired (S)-3,5-DHPG but also a byproduct, 2-nitrosoacetophenone. nih.govnih.gov This byproduct, like other nitroso compounds generated from nitrobenzyl-based caging groups, can be reactive. utdallas.edu It is crucial to ascertain that any observed physiological response is due to the uncaged (S)-3,5-DHPG and not these other factors.
A comprehensive set of control experiments is therefore necessary to validate the results obtained using this compound.
Key Control Experiments for Photolysis:
| Control Experiment | Purpose | Rationale and Expected Outcome |
| Light Flash Control (Sham Photolysis) | To assess the effect of the UV light flash in the absence of the caged compound. | The same light stimulus used for uncaging is delivered to the preparation without any caged compound present. The expected outcome is no discernible physiological response, confirming that the light itself does not activate the pathways under investigation. utdallas.edu |
| Application of Photolysis Byproducts | To determine if the uncaged NPEC byproduct (2-nitrosoacetophenone) has any biological activity. | Ideally, the byproduct would be synthesized and applied directly to the preparation at concentrations expected to be produced during a typical uncaging experiment. The expectation for a clean experiment is that 2-nitrosoacetophenone does not elicit the same response as the uncaged (S)-3,5-DHPG. Studies have shown that 2-nitrosoacetophenone can interact with proteins, such as alkaline phosphatase, indicating its potential for biological activity. nih.govnih.gov |
| Pre-activation with the Active Molecule | To confirm that the observed effect is due to the activation of the intended receptors. | The biological pathway of interest is pre-activated by applying an excess of the uncaged molecule, (S)-3,5-DHPG. Subsequent photolysis of the caged compound should produce no further effect, as the receptors are already saturated. utdallas.edu |
| Use of an Inactive Caged Compound | To control for nonspecific effects of the photolysis process. | A structurally related caged compound that undergoes a similar photochemical reaction but does not release a biologically active molecule could be used. Any observed response would then be attributable to the photolysis process itself or the byproduct. utdallas.edu |
By systematically performing these control experiments, researchers can confidently attribute the observed physiological effects to the specific action of the photoreleased (S)-3,5-DHPG on its target receptors, thereby ensuring the validity and reliability of their findings.
Advanced Research Directions and Future Perspectives
Integration with Optogenetic and Chemogenetic Methodologies for Multi-Modal Control
A significant frontier in neuroscience is the development of multi-modal approaches to dissect neural circuit function with ever-increasing precision. Integrating NPEC-caged-(S)-3,5-DHPG with optogenetic and chemogenetic tools offers a powerful strategy for achieving layered control over neuronal activity. Optogenetics allows for the precise temporal control of specific, genetically defined cell populations, while chemogenetics provides long-lasting modulation of neuronal excitability.
The addition of caged compounds like this compound introduces a third layer of control: the acute, spatially-restricted activation of a specific receptor subtype, in this case, group I metabotropic glutamate (B1630785) receptors (mGluRs). This combination allows researchers to probe how widespread neuromodulation (via chemogenetics) or the firing of a specific pathway (via optogenetics) alters the local synaptic processing mediated by mGluRs. For instance, one could use optogenetics to stimulate a presynaptic neuron while simultaneously uncaging (S)-3,5-DHPG at the postsynaptic terminal to investigate how mGluR activation modulates the induced synaptic plasticity. This approach is analogous to partnering one-photon uncaging with other optical interrogation methods to study the bimodal interaction of different biomolecules. nih.gov
Development of Novel NPEC-derived Caging Groups with Enhanced Properties
While the 1-(2-nitrophenyl)ethyl (NPE) caging group and its derivatives like NPEC have been invaluable, they are not without limitations. nih.gov Ongoing research focuses on refining the photolabile protecting group itself to enhance its experimental utility.
A major goal in the development of caged compounds is to shift their activation wavelength from the UV spectrum to the visible or even near-infrared range. Most traditional caging groups, including NPEC, are activated by UV or near-UV light (320-370 nm). nih.gov This has drawbacks, including limited tissue penetration and potential for phototoxicity.
Recent advancements have shown that modifications to the chromophore can extend activation wavelengths. For example, the related NPOM caging group can be efficiently photolyzed with near-visible blue light (405-415 nm). chemistryviews.org The development of novel caging scaffolds based on dicyanocoumarin, COUPY, or BODIPY has enabled activation with visible and even red light. mdpi.comresearchgate.net Applying these design principles to create NPEC analogs sensitive to longer wavelengths would be a major advance. This would enable two-color uncaging experiments, where two different caged compounds could be released independently by different wavelengths of light, allowing for the sequential or simultaneous activation of multiple signaling pathways. nih.gov
Table 1: Comparison of Selected Photolabile Protecting Groups (Cages)
| Caging Group | Typical Activation Wavelength (nm) | Key Features | Reference(s) |
|---|---|---|---|
| NPEC | ~350 | Stable to hydrolysis; moderate release speed. | tocris.com |
| MNI | ~350 (1P); ~720 (2P) | Good two-photon uncaging sensitivity. | nih.gov |
| NPOM | 365 - 415 | Can be activated by near-visible blue light. | chemistryviews.org |
| RuBi | 473 - 532 | Visible light (blue/green) activation. | nih.gov |
| COUPY | ~450 - 620 | Tunable for visible and red-light activation. | mdpi.com |
Application in Complex Neural Circuit Mapping and Optogenetic Dissection
The use of caged glutamate has become a cornerstone for mapping synaptic connections in brain slices. nih.govox.ac.uk By rastering a focused spot of UV light across the tissue and recording responses in a target neuron, researchers can identify presynaptic partners. ox.ac.uk this compound allows for a more nuanced version of this technique, enabling the specific mapping of circuits modulated by group I mGluRs.
Instead of inducing general neuronal depolarization with glutamate, uncaging (S)-3,5-DHPG activates mGluR1 and mGluR5, which can lead to a variety of downstream effects, including the modulation of ion channels and the induction of synaptic plasticity like long-term depression (LTD). nih.govnih.govnih.gov By mapping the brain slice with focal uncaging of (S)-3,5-DHPG, researchers can create functional maps of mGluR-mediated neuromodulation. This approach can reveal how specific inputs to a neuron are differentially gated or modified by this critical signaling pathway. When combined with optogenetic stimulation of specific cell types, it becomes possible to dissect how, for example, a long-range projection from the prefrontal cortex modulates local processing within the striatum via mGluR activation.
Computational Modeling and Theoretical Frameworks for Caged Compound Actions
Computational chemistry and molecular modeling provide powerful tools for understanding and improving caged compounds. Future research will likely employ a two-pronged computational approach. First, quantum mechanical modeling can be used to predict the photochemical properties of novel NPEC-derived caging groups. These models can help rationalize the effects of structural modifications on absorption spectra, quantum yield, and the kinetics of photolysis, thereby guiding the synthetic design of improved cages with properties like red-shifted activation or faster release.
Second, molecular dynamics simulations and ligand-docking studies can be used to model the interaction of the released (S)-3,5-DHPG with its target receptors, mGluR1 and mGluR5. mdpi.com Such models can help elucidate the conformational changes in the receptor's Venus flytrap domain upon agonist binding and predict the downstream consequences for receptor activation. mdpi.com By integrating these computational frameworks, researchers can build a comprehensive model that spans from the initial absorption of a photon by the caged compound to the ultimate physiological response triggered by the activated receptor.
Exploration of this compound in Ex Vivo Tissue Models and Organoids
The application of (S)-3,5-DHPG is well-established in ex vivo preparations like acute and organotypic hippocampal slices for studying synaptic plasticity and receptor function. nih.govnih.govnih.gov The use of this compound in these models provides a substantial advantage over traditional bath application by affording precise spatiotemporal control over receptor activation. This is crucial for mimicking the localized, transient nature of synaptic transmission and neuromodulation.
The next frontier for these tools is their application in more complex, three-dimensional models such as brain organoids. Brain organoids derived from human pluripotent stem cells are increasingly used to study neural development and model neurological diseases. The ability to precisely activate mGluR signaling in specific cells or regions within an organoid at defined developmental time points would be a powerful method for investigating the role of this pathway in processes like neuronal migration, differentiation, and synaptogenesis. For example, researchers could probe how localized mGluR activation affects the development of neural circuits in organoids derived from patients with neurodevelopmental disorders, providing insights that are difficult to obtain from other models.
Table 2: Selected Research Applications of (S)-3,5-DHPG in Ex Vivo Preparations
| Preparation Type | Key Finding | Implication for Caged Compound Use | Reference(s) |
|---|---|---|---|
| Rat Hippocampal Slices | Induces a novel form of long-term depression (LTD) and depotentiation of LTP. | Allows for synapse-specific induction of plasticity to study local learning rules. | nih.govnih.gov |
| Rat Hippocampal Slices | Expression of DHPG-LTD requires sustained mGluR5 activation. | Spatially-restricted uncaging can probe the contribution of specific dendritic compartments. | nih.gov |
| Organotypic Hippocampal Slices | DHPG postconditioning after oxygen-glucose deprivation is neuroprotective. | Precise timing and location of agonist release can be used to model therapeutic interventions. | nih.gov |
| Mouse Cerebral Cortex (in vivo) | Regulates the expression of microRNAs. | Focal uncaging in vivo can link localized synaptic activity to downstream gene expression changes. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying the neuropharmacological effects of NPEC-caged-(S)-3,5-DHPG?
- Methodological Answer : Use superfused synaptosome preparations to isolate presynaptic receptor activity, as demonstrated in studies where 3,5-DHPG enhanced glutamate release in mouse cortical synaptosomes under mild K⁺ depolarization (12 μM KCl). This method allows precise control of extracellular conditions and direct measurement of neurotransmitter release . For in vivo studies, intracerebroventricular (ICV) injection in mice followed by microRNA expression profiling (e.g., microarrays, qPCR arrays) can assess downstream molecular effects .
Q. How does the caged structure of this compound influence its experimental utility compared to uncaged (S)-3,5-DHPG?
- Methodological Answer : The NPEC (nitrophenyl ethyl carbamate) cage enables precise spatiotemporal control via UV photolysis, minimizing off-target receptor activation. This is critical for studying rapid mGluR1/5-mediated signaling cascades. Post-uncaging, validate compound release kinetics using HPLC or fluorescence-based assays to ensure dose consistency .
Advanced Research Questions
Q. How should researchers address discrepancies in microRNA expression data generated by different platforms (e.g., microarrays vs. qPCR arrays) after this compound treatment?
- Methodological Answer : Cross-validate findings using complementary techniques. For example, microarrays (Ambion/Invitrogen) and qPCR arrays (SABiosciences) showed limited overlap in DHPG-induced microRNA changes. Prioritize microRNAs consistently altered across platforms and confirm via RNA blotting or in situ hybridization. Use bioinformatics tools like DIANA-mirPath to identify pathways enriched across datasets despite platform-specific noise .
Q. What experimental design considerations are critical for dose-response studies of this compound, given its biphasic effects on glutamate release?
- Methodological Answer : Biphasic responses (e.g., 0.3 μM vs. >10 μM 3,5-DHPG enhancing glutamate release) suggest receptor desensitization or differential mGluR1/5 coupling. Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to capture multiphasic behavior. Include negative controls (e.g., mGluR1/5 antagonists like MPEP) to isolate receptor-specific effects .
Q. How can researchers reconcile this compound’s activation of non-neuronal pathways (e.g., cancer, insulin signaling) identified via KEGG analysis?
- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize microRNA changes. For example, DHPG altered microRNAs linked to pancreatic insulin secretion and glioma progression, suggesting off-target mGluR signaling in non-neural tissues. Validate these findings in tissue-specific models (e.g., pancreatic β-cells) and employ RNAi to confirm mGluR dependency .
Q. What are the key methodological challenges in quantifying this compound’s pharmacokinetics in live tissue?
- Methodological Answer : Monitor uncaging efficiency and metabolite stability using LC-MS/MS. For brain studies, combine microdialysis with UV fiber optics to measure real-time uncaging in target regions (e.g., cortex). Normalize data to tissue-specific absorption coefficients to correct for UV attenuation .
Data Analysis and Interpretation
Q. How should researchers statistically handle non-Gaussian distributions in ΔΔCt values from qPCR array data after DHPG treatment?
- Methodological Answer : For skewed ΔΔCt distributions (e.g., 8-hour post-DHPG), use non-parametric tests (e.g., Mann-Whitney U) or log-transform data. Apply false discovery rate (FDR) correction to mitigate multiple comparisons bias. Use housekeeping genes (e.g., Snord85) validated for stability under experimental conditions .
Q. What strategies improve reproducibility in studies using NPEC-caged compounds?
- Methodological Answer : Standardize UV light intensity, exposure duration, and wavelength (e.g., 365 nm) across experiments. Publish uncaging protocols in detail, including buffer composition (pH, ionic strength) and temperature controls. Share raw microarray/qPCR data via repositories like GEO to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
